

8-Methylene-1,4-dioxaspiro[4.5]decane

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	8-Methylene-1,4-dioxaspiro[4.5]decane
Cat. No.:	B1311411

[Get Quote](#)

An In-Depth Technical Guide to 8-Methylene-1,4-dioxaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key data pertaining to **8-Methylene-1,4-dioxaspiro[4.5]decane**. Included are details on its synthesis, spectroscopic data, and relevant safety information, presented to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Structure and Formula

8-Methylene-1,4-dioxaspiro[4.5]decane is a spirocyclic organic compound. Its structure features a cyclohexane ring attached to a 1,3-dioxolane ring in a spiro arrangement. A methylene group is present as an exocyclic double bond at the 8-position of the decane skeleton.

Molecular Formula: C₉H₁₄O₂[\[1\]](#)

IUPAC Name: **8-methylene-1,4-dioxaspiro[4.5]decane**[\[1\]](#)

CAS Number: 51656-90-7[\[1\]](#)

Molecular Weight: 154.21 g/mol

Below is a two-dimensional representation of the molecular structure:

Caption: Molecular structure of **8-Methylene-1,4-dioxaspiro[4.5]decane**.

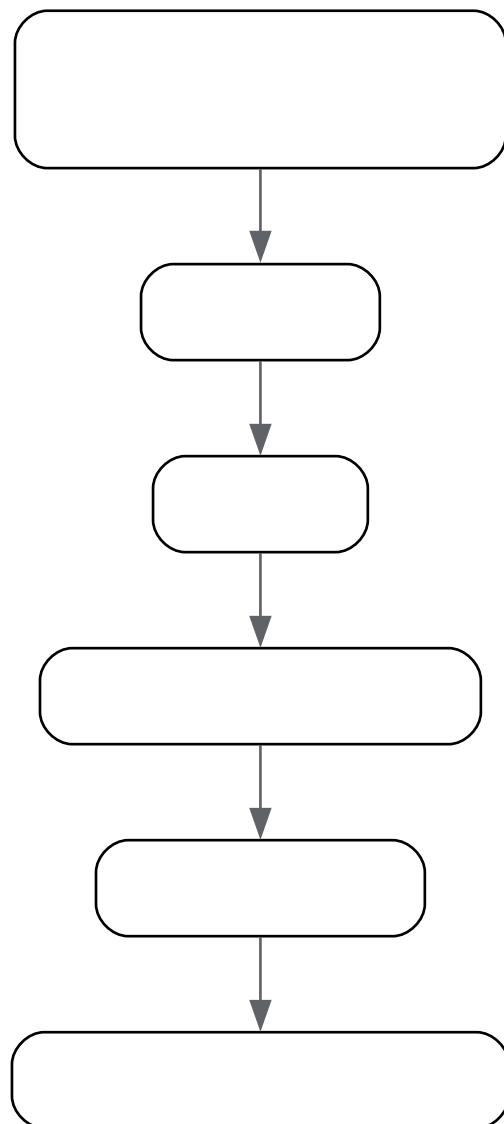
Physicochemical and Spectroscopic Data

This section summarizes the key physicochemical and predicted spectroscopic data for **8-Methylene-1,4-dioxaspiro[4.5]decane**.

Property	Value	Reference
Physical Form	Liquid	[1]
Purity	95%	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	[1]
InChI	1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2	[1]
InChIKey	BCWKBPCNPHECCQS-UHFFFAOYSA-N	[1]
SMILES	C=C1CCC2(CC1)OCCO2	

Spectroscopic Data (Predicted)

While experimental spectra for **8-Methylene-1,4-dioxaspiro[4.5]decane** are not readily available in public databases, the following are predicted values and key characteristics based on its structure and data from analogous compounds.


Spectroscopy	Predicted Data / Key Features
¹ H NMR	Signals expected for the methylene protons (=CH ₂) as a singlet, protons of the dioxolane ring as a singlet, and multiplets for the cyclohexane ring protons.
¹³ C NMR	Signals expected for the spiro carbon, the exocyclic double bond carbons (C=CH ₂), the carbons of the dioxolane ring, and the carbons of the cyclohexane ring.
Infrared (IR)	Characteristic peaks for C=C stretching of the methylene group, C-O-C stretching of the ether linkages in the dioxolane ring, and C-H stretching and bending vibrations.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 154.10.

Synthesis Protocol

The synthesis of **8-Methylene-1,4-dioxaspiro[4.5]decane** is most commonly achieved via a Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone. In this case, the starting material is 1,4-Dioxaspiro[4.5]decan-8-one (the ethylene ketal of cyclohexane-1,4-dione).

Reaction Scheme

The overall synthetic transformation is depicted below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [8-Methylene-1,4-dioxaspiro[4.5]decane molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311411#8-methylene-1-4-dioxaspiro-4-5-decane-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com